molecular formula C21H24N6OS B10871336 7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10871336
M. Wt: 408.5 g/mol
InChI Key: JVVLLGBHCXCVRR-UHFFFAOYSA-N
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Description

7-(1,3-Benzothiazol-2-yl)-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex heterocyclic compound It features a benzothiazole moiety fused with a pyrrolopyrimidine core, and a morpholinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides under acidic conditions.

    Construction of the Pyrrolopyrimidine Core: This involves cyclization reactions, often using reagents like urea or thiourea, and appropriate aldehydes or ketones.

    Attachment of the Morpholinoethyl Side Chain: This step generally involves nucleophilic substitution reactions where the morpholine ring is introduced via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The morpholinoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

Medicinally, this compound and its derivatives are being investigated for their potential as anticancer agents, antimicrobial agents, and inhibitors of specific enzymes implicated in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the pyrrolopyrimidine core can inhibit kinase activity by binding to the ATP-binding site. The morpholinoethyl side chain enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-Benzothiazol-2-yl)-5,6-dimethyl-3-(2-piperidinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
  • 7-(1,3-Benzothiazol-2-yl)-5,6-dimethyl-3-(2-pyrrolidinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Uniqueness

The unique combination of the benzothiazole moiety, pyrrolopyrimidine core, and morpholinoethyl side chain in 7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C21H24N6OS/c1-14-15(2)27(21-24-16-5-3-4-6-17(16)29-21)20-18(14)19(22)26(13-23-20)8-7-25-9-11-28-12-10-25/h3-6,13,22H,7-12H2,1-2H3

InChI Key

JVVLLGBHCXCVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCN3CCOCC3)C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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